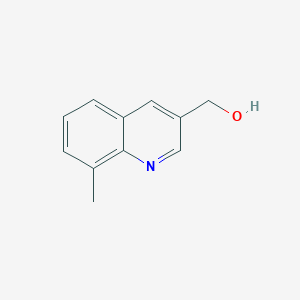

(8-Methylquinolin-3-yl)methanol

Descripción

Propiedades

Número CAS |

1307237-18-8 |

|---|---|

Fórmula molecular |

C11H11NO |

Peso molecular |

173.21 g/mol |

Nombre IUPAC |

(8-methylquinolin-3-yl)methanol |

InChI |

InChI=1S/C11H11NO/c1-8-3-2-4-10-5-9(7-13)6-12-11(8)10/h2-6,13H,7H2,1H3 |

Clave InChI |

TVFSCUFAAWQYBX-UHFFFAOYSA-N |

SMILES |

CC1=C2C(=CC=C1)C=C(C=N2)CO |

SMILES canónico |

CC1=C2C(=CC=C1)C=C(C=N2)CO |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural and Crystallographic Comparisons

Substituent Effects on Molecular Geometry

- (2-Chloro-8-methoxyquinolin-3-yl)methanol monohydrate: Features a chlorine atom at position 2 and methoxy at position 6. The molecule is nearly planar (r.m.s. deviation = 0.074 Å), with hydrogen bonds (O–H⋯O, O–H⋯N) stabilizing the crystal lattice .

- (2-Chloro-8-methylquinolin-3-yl)methanol: Substitutes methoxy with methyl at position 8. Similar planarity and hydrogen bonding (O–H⋯Cl) are observed, but π-π stacking distances differ slightly (3.5–3.8 Å vs. 3.4–3.6 Å in methoxy analogs) due to steric effects .

- Methyl at position 8 may enhance steric bulk compared to methoxy, affecting packing efficiency .

Table 1: Crystallographic Parameters of Selected Compounds

Spectroscopic and Physicochemical Properties

- 2-Amino-4,6-bis(8-ethoxycoumarin-3-yl)benzonitrile: Shows NH$_2$ stretches at 3474–3320 cm$^{-1}$, comparable to quinolinol derivatives .

- Melting Points: (8-Methylquinolin-3-yl)methanol derivatives: ~156–254°C (depending on substituents) . 3-Nitroquinolines (NQ1–NQ6): Higher melting points (222–300°C) due to nitro group polarity .

Table 2: Key Spectroscopic Data

Functional and Application-Based Comparisons

- Pharmacological Activity: this compound derivatives exhibit antimalarial activity (IC$_{50}$ < 1 µM) with low cytotoxicity, attributed to the methyl group enhancing membrane permeability . 3-Nitroquinolines (NQ series): Demonstrated antitumor and antibacterial activity but higher toxicity due to reactive nitro groups .

- Methanol-containing quinoline solvates (e.g., (E)-N′-[1-(4-Hydroxyphenyl)ethylidene]-2-(quinolin-8-yloxy)acetohydrazide methanol solvate) form stable dimers via O–H⋯O bonds, useful in crystal engineering .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (8-Methylquinolin-3-yl)methanol, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via nucleophilic substitution or catalytic hydrogenation. For example, intermediates like 2-chloro-8-methylquinoline can undergo reduction using NaBH₄ or Pd/C under hydrogen atmosphere . Reaction optimization involves monitoring via TLC, adjusting solvent systems (e.g., DMSO for alkylation ), and controlling temperature (e.g., reflux at 383 K ). Yield improvements (>90%) are achieved by recrystallization from ethanol or methanol .

Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Methodology :

- NMR : ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ to identify methyl, quinoline, and hydroxyl protons (e.g., δ ~72.2 ppm for methine groups ).

- X-ray crystallography : Single-crystal diffraction (Mo Kα radiation) with refinement via SHELXL . Space group determination (e.g., monoclinic P2₁/c) and hydrogen bonding analysis (ORTEP-3 visualization ).

- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 383.28 ).

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., bond angles or hydrogen bonding patterns) be resolved for quinoline derivatives?

- Methodology : Use SHELXL's full-matrix refinement to account for anisotropic displacement parameters . Cross-validate with programs like WinGX for geometry calculations and packing analysis . For example, hydrogen bonds (N–H···N/O) in (2-Chloro-8-methylquinolin-3-yl)methanol stabilize crystal lattices but may vary with substituents; compare data from multiple datasets .

Q. How to design experiments to evaluate the biological activity of this compound derivatives?

- Methodology :

- High-throughput screening : Test against Plasmodium strains for antimalarial activity using IC₅₀ assays .

- Cytotoxicity : Compare with control compounds (e.g., 8-hydroxyquinoline derivatives ) via MTT assays.

- Mechanistic studies : Use fluorescence quenching or molecular docking to assess interactions with targets like PfDHODH .

Q. How does substitution at the 3-position (e.g., –CH₂OH vs. –Cl) influence the compound’s bioactivity and crystallinity?

- Methodology :

- Structure-activity relationship (SAR) : Compare derivatives like (2-Chloro-8-methylquinolin-3-yl)methanol (antimalarial IC₅₀ ~0.5 µM ) with non-chlorinated analogs. The –CH₂OH group enhances metal-chelation capacity, improving antimicrobial activity .

- Crystallinity : Methanol substituents facilitate hydrogen bonding (e.g., O–H···O interactions in monohydrate forms ), whereas chloro groups increase halogen bonding, altering lattice stability .

Q. What computational methods are recommended for modeling quinoline-methanol interactions with biological targets?

- Methodology :

- DFT calculations : Optimize geometries at B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO-LUMO gaps ).

- Molecular dynamics (MD) : Simulate binding to enzymes (e.g., cytochrome P450) using AMBER or GROMACS .

- Docking studies : Autodock Vina for affinity prediction against malaria targets .

Data Analysis and Reproducibility

Q. How to address discrepancies in reported melting points or spectral data for quinoline-methanol derivatives?

- Methodology :

- Standardize protocols : Use identical solvent systems (e.g., ethanol recrystallization ) and DSC for melting point determination.

- Cross-lab validation : Share raw diffraction data (CIF files ) via repositories like CCDC.

- Statistical analysis : Apply Rietveld refinement in cases of polymorphic variations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.